molecular formula C7H12N2O B12110855 rac-(1R,6R)-6-amino-3-cyclohexene-1-carboxamide

rac-(1R,6R)-6-amino-3-cyclohexene-1-carboxamide

Cat. No.: B12110855
M. Wt: 140.18 g/mol
InChI Key: JXMUPIBGRUPBHN-UHFFFAOYSA-N
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Description

rac-(1R,6R)-6-amino-3-cyclohexene-1-carboxamide: is a chiral compound with significant interest in various fields of chemistry and biology. This compound features a cyclohexene ring substituted with an amino group and a carboxamide group, making it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,6R)-6-amino-3-cyclohexene-1-carboxamide typically involves the following steps:

    Starting Material: The synthesis often begins with cyclohexene, which undergoes a series of functional group transformations.

    Amination: Introduction of the amino group can be achieved through various methods, such as reductive amination or nucleophilic substitution.

    Carboxamide Formation: The carboxamide group is usually introduced via amidation reactions, where an amine reacts with a carboxylic acid derivative (e.g., ester or acid chloride).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to selectively reduce intermediates.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Green Chemistry Approaches: Utilizing environmentally friendly solvents and reagents to minimize waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,6R)-6-amino-3-cyclohexene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Primary amines.

    Substitution Products: Various substituted cyclohexene derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

    Biochemical Probes: Used as a probe to study biological processes at the molecular level.

Medicine

    Drug Development: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Antimicrobial Agents: Potential use as an antimicrobial agent due to its unique structure.

Industry

    Polymer Synthesis: Utilized in the production of specialty polymers with unique properties.

    Material Science: Applied in the development of new materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism by which rac-(1R,6R)-6-amino-3-cyclohexene-1-carboxamide exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulating biochemical pathways, such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    rac-(1R,6R)-6-amino-3-cyclohexene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

    rac-(1R,6R)-6-hydroxy-3-cyclohexene-1-carboxamide: Contains a hydroxyl group instead of an amino group.

Uniqueness

    Structural Features:

    Versatility: Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.

This comprehensive overview highlights the significance of rac-(1R,6R)-6-amino-3-cyclohexene-1-carboxamide in scientific research and industrial applications

Properties

IUPAC Name

6-aminocyclohex-3-ene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c8-6-4-2-1-3-5(6)7(9)10/h1-2,5-6H,3-4,8H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMUPIBGRUPBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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